N-(2-anilinoethyl)-N-methylurea

Description

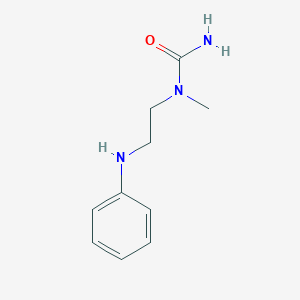

N-(2-Anilinoethyl)-N-methylurea is a substituted urea derivative featuring a methyl group on one nitrogen atom and a 2-anilinoethyl group (phenylamine linked via an ethyl chain) on the adjacent nitrogen. Ureas are widely studied for their enzyme interactions, solubility, and role as intermediates in organic synthesis. The anilinoethyl group may confer unique steric or electronic properties, influencing reactivity or biological activity compared to simpler urea analogs .

Properties

IUPAC Name |

1-(2-anilinoethyl)-1-methylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-13(10(11)14)8-7-12-9-5-3-2-4-6-9/h2-6,12H,7-8H2,1H3,(H2,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKYOZLXQOGZMEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCNC1=CC=CC=C1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-anilinoethyl)-N-methylurea typically involves the reaction of N-methylurea with 2-anilinoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the urea linkage.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: N-(2-anilinoethyl)-N-methylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding urea derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted urea compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction can produce N-(2-anilinoethyl)-N-methylamine.

Scientific Research Applications

N-(2-anilinoethyl)-N-methylurea has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors.

Industry: this compound is utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-(2-anilinoethyl)-N-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

N-Methylurea (CAS 598-50-5)

- Structure : Simplest methyl-substituted urea.

- Molecular Weight : 74.08 g/mol (calculated from C₂H₆N₂O).

- Key Properties :

- Applications : Pharmaceutical API (Active Pharmaceutical Ingredient) with suppliers adhering to GMP/FDA standards .

Arylurea Derivatives

- N-[2-(2-Oxoimidazolidin-1-yl)ethyl]-N′-(3-chlorophenyl)urea (I)

- N-[2-(2-Oxoimidazolidin-1-yl)ethyl]-N′-(3,4-dichlorophenyl)urea (II)

- Structural Features: Incorporation of halogenated aryl groups and imidazolidinone rings.

- The 2-oxoimidazolidinyl group may improve metabolic stability compared to the anilinoethyl group in the target compound .

N-Nitroso-N-Methylurea (CAS 684-93-5)

- Structure : Nitroso derivative of N-methylurea.

- Molecular Weight : 103.08 g/mol .

- Key Properties: Known carcinogen due to nitroso group, which facilitates DNA alkylation. Contrasts with N-(2-anilinoethyl)-N-methylurea, where the anilinoethyl group likely reduces electrophilicity and toxicity .

Thiourea and N,N,N’,N’-Tetramethylurea

- Thiourea : Replaces urea’s oxygen with sulfur, enhancing metal-binding capacity but reducing urease affinity.

- N,N,N’,N’-Tetramethylurea : Fully methylated urea derivative with high solubility in organic solvents. Unlike N-methylurea, it lacks enzyme inhibition activity due to steric hindrance .

Pesticide Ureas ()

Examples:

- Cumyluron (N-((2-Chlorophenyl)methyl)-N'-(1-methyl-1-phenylethyl)urea)

- Pencycuron (N-((4-Chlorophenyl)methyl)-N-cyclopentyl-N'-phenylurea)

- Structural Insights: Chlorinated aryl groups and bulky substituents enhance pesticidal activity by improving target binding and environmental persistence. The anilinoethyl group in the target compound may offer similar versatility for agrochemical design .

Data Table: Comparative Analysis of Urea Derivatives

Research Findings and Insights

- Enzyme Interactions: N-Methylurea and thiourea are competitive urease inhibitors, whereas this compound’s bulkier substituent may alter binding kinetics or specificity .

- Toxicity Profile: The absence of a nitroso group in this compound likely reduces genotoxicity compared to N-Nitroso-N-Methylurea, making it safer for biomedical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.